molecular formula C18H23FN2O5S B13718513 (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]

(S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]

Cat. No.: B13718513
M. Wt: 398.5 g/mol
InChI Key: YKOCHIUQOBQIAC-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Safinamide mesylate is a medication primarily used for the treatment of Parkinson’s disease. It is marketed under the brand name Xadago. Safinamide mesylate is known for its multiple modes of action, including the inhibition of monoamine oxidase B, which plays a crucial role in the management of Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of safinamide mesylate involves several steps. One common method includes the reaction of (S)-2-(4-(3-fluorobenzyl)oxy)benzylamino)propanamide with methanesulfonic acid to form the mesylate salt . The reaction conditions typically involve the use of solvents such as acetonitrile and potassium dihydrogen orthophosphate buffer with a pH of 5 .

Industrial Production Methods: Industrial production of safinamide mesylate often involves high-purity preparation methods. These methods may include the use of alkaline reagents such as sodium carbonate, triethylamine, and sodium hydroxide, as well as hydroborating reagents like sodium borohydride . The process ensures the production of safinamide mesylate with high purity and stability.

Chemical Reactions Analysis

Types of Reactions: Safinamide mesylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the reactions involving safinamide mesylate include acetonitrile, potassium dihydrogen orthophosphate, and methanesulfonic acid . The conditions often involve controlled pH levels and specific temperatures to ensure the desired reactions occur efficiently.

Major Products Formed: The major product formed from these reactions is safinamide mesylate itself, which is used in the treatment of Parkinson’s disease. Other products may include intermediates and by-products that are typically removed during the purification process.

Scientific Research Applications

Safinamide mesylate has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and reactions. In biology and medicine, it is extensively researched for its therapeutic effects on Parkinson’s disease. The compound’s ability to inhibit monoamine oxidase B and modulate sodium and calcium channels makes it a valuable subject of study in neuropharmacology .

Mechanism of Action

The mechanism of action of safinamide mesylate involves multiple pathways. It combines potent, selective, and reversible inhibition of monoamine oxidase B with the blockade of voltage-dependent sodium and calcium channels. Additionally, it inhibits the release of glutamate, which contributes to its neuroprotective and neurorescuing effects . These actions help manage the symptoms of Parkinson’s disease and improve patients’ quality of life.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to safinamide mesylate include other monoamine oxidase B inhibitors such as selegiline and rasagiline. These compounds also inhibit monoamine oxidase B but may differ in their additional mechanisms of action and therapeutic effects.

Uniqueness: What sets safinamide mesylate apart from other similar compounds is its multiple modes of action. Unlike selegiline and rasagiline, safinamide mesylate not only inhibits monoamine oxidase B but also blocks voltage-dependent sodium and calcium channels and inhibits glutamate release . This combination of actions makes it a unique and effective treatment option for Parkinson’s disease.

Properties

Molecular Formula

C18H23FN2O5S

Molecular Weight

398.5 g/mol

IUPAC Name

(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid

InChI

InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m1./s1

InChI Key

YKOCHIUQOBQIAC-UTONKHPSSA-N

Isomeric SMILES

C[C@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.